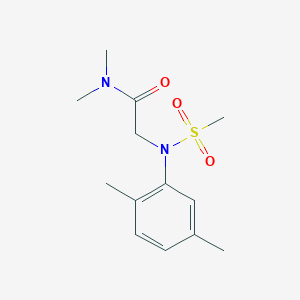![molecular formula C19H15NO3S B5704533 methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate, also known as BRD3308, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a member of the thiophene carboxylate family and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a role in regulating gene expression. BRD4 binds to acetylated lysine residues on histones, which are proteins that help package DNA into chromosomes. This binding allows BRD4 to recruit other proteins to the site and regulate gene expression. methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate inhibits this activity by binding to the bromodomain of BRD4 and preventing it from binding to acetylated lysine residues.
Biochemical and Physiological Effects:
methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. Inhibition of BRD4 activity can lead to changes in gene expression patterns, which can have downstream effects on cellular processes. In cancer cells, inhibition of BRD4 has been shown to lead to cell cycle arrest and apoptosis. In addition, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is its specificity for BRD4. This allows for targeted inhibition of BRD4 activity without affecting other proteins in the cell. However, one limitation of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is its low solubility, which can make it difficult to work with in lab experiments. In addition, more research is needed to fully understand the potential side effects of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate and its long-term effects on cellular processes.
Orientations Futures
There are several future directions for research on methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate. One area of interest is its potential applications in cancer treatment. Inhibition of BRD4 has been shown to have anti-tumor effects in preclinical models, and further research is needed to determine its efficacy in human clinical trials. In addition, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate could be used as a tool to better understand the role of BRD4 in cellular processes and disease pathology. Finally, further research is needed to optimize the synthesis and formulation of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. Its specificity for BRD4 and inhibition of its activity make it a promising tool for understanding cellular processes and potential therapeutic applications. However, more research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-biphenylyl isocyanate in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl iodide in the presence of potassium carbonate to yield methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
methyl 3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-23-19(22)17-16(11-12-24-17)20-18(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGINTNMHKJHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(biphenyl-4-ylcarbonyl)amino]thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


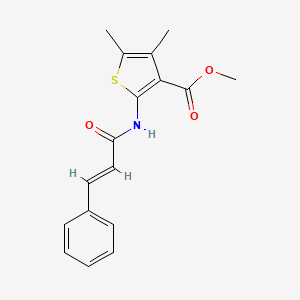
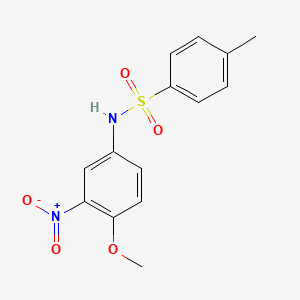

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
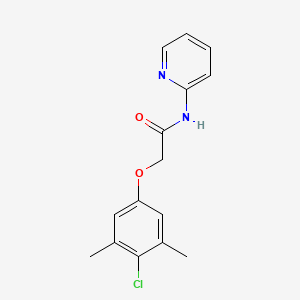
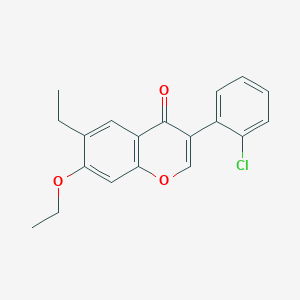

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
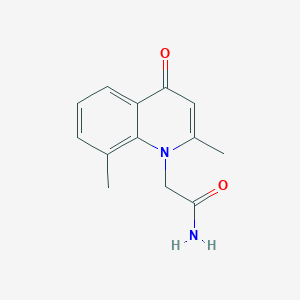
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)

